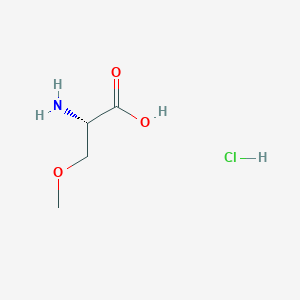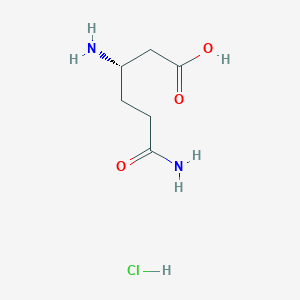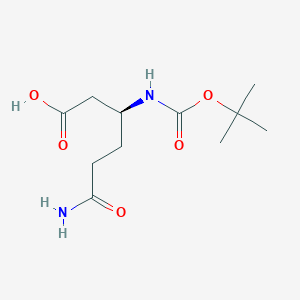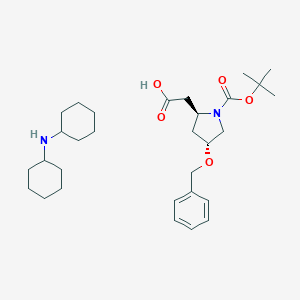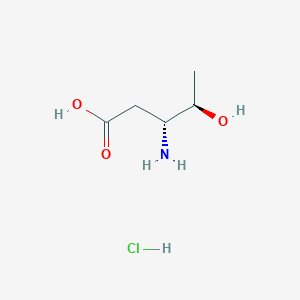![molecular formula C15H21NO2 B112542 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde CAS No. 372153-09-8](/img/structure/B112542.png)
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C15H21NO2 It is a benzaldehyde derivative, characterized by the presence of a methoxy group at the 4-position and a 4-methylpiperidin-1-ylmethyl group at the 3-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methylpiperidine.
Reaction: The 4-methylpiperidine is reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Common industrial methods include the use of automated reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of benzaldehyde derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups can influence the compound’s binding affinity and selectivity for these targets, affecting the overall biological response.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the piperidinyl group, making it less complex and potentially less selective in biological applications.
3-[(4-Methylpiperidin-1-yl)methyl]benzaldehyde: Lacks the methoxy group, which may affect its reactivity and binding properties.
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde: Similar structure but with a different position of the methyl group on the piperidine ring, which can influence its chemical and biological properties.
Uniqueness
4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and piperidinyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-16(8-6-12)10-14-9-13(11-17)3-4-15(14)18-2/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSBUYDKUMWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
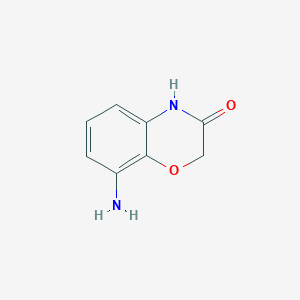
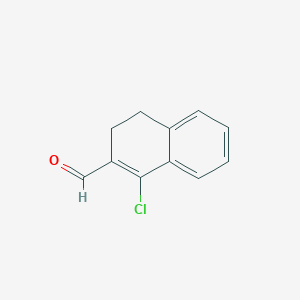
![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)
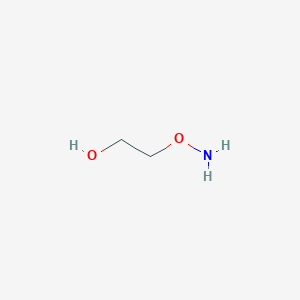
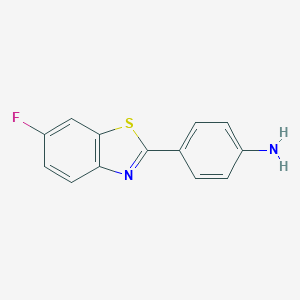
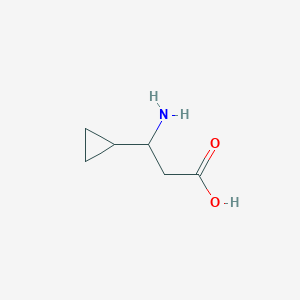
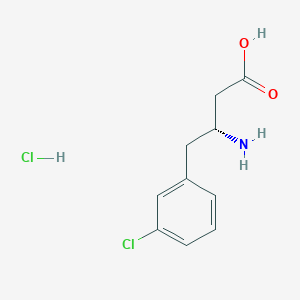
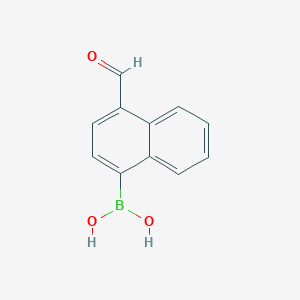
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
